Decarestrictine C

Descripción

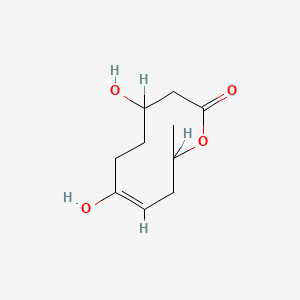

Structure

3D Structure

Propiedades

Número CAS |

140460-53-3 |

|---|---|

Fórmula molecular |

C10H16O4 |

Peso molecular |

200.23 g/mol |

Nombre IUPAC |

(4E)-5,8-dihydroxy-2-methyl-2,3,6,7,8,9-hexahydrooxecin-10-one |

InChI |

InChI=1S/C10H16O4/c1-7-2-3-8(11)4-5-9(12)6-10(13)14-7/h3,7,9,11-12H,2,4-6H2,1H3/b8-3+ |

Clave InChI |

JDAGFQUEAYHSSR-FPYGCLRLSA-N |

SMILES |

CC1CC=C(CCC(CC(=O)O1)O)O |

SMILES isomérico |

CC1C/C=C(\CCC(CC(=O)O1)O)/O |

SMILES canónico |

CC1CC=C(CCC(CC(=O)O1)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Decarestrictine C; 2H-Oxcein-2-one, 3,4,7,8,9,10-hexahydro-4,7-dihydroxy-10-methyl-; AC1O5Q8V. |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of Decarestrictine C from Penicillium: A Technical Guide

Abstract

Decarestrictine C, a member of the decarestrictine family of 10-membered lactones, was first identified as a secondary metabolite from fungi of the genus Penicillium. These compounds have garnered significant interest due to their inhibitory effects on cholesterol biosynthesis. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with detailed experimental protocols and quantitative data compiled from foundational research. The document is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

The decarestrictines are a class of polyketide natural products isolated from various Penicillium species, including Penicillium simplicissimum and Penicillium corylophilum.[1][2] First reported in the early 1990s, these compounds were discovered through chemical screening programs aimed at identifying novel inhibitors of cholesterol biosynthesis.[1][2] The decarestrictine family is characterized by a 10-membered lactone ring with variations in the oxygenation pattern.

This compound, specifically, exists as an inseparable mixture of two diastereomers, Decarestrictine C1 and Decarestrictine C2. Like other members of its family, it demonstrates potential as an anticholesteremic agent. The biosynthesis of these compounds originates from a common pentaketide precursor, with the final product profile being influenced by fermentation conditions such as pH.[3]

This guide will detail the fermentation and isolation procedures, methods of structure elucidation, and present key quantitative data for this compound.

Fermentation and Production

This compound is produced by submerged fermentation of Penicillium strains. The following protocol is a composite of methodologies described in the literature for the production of decarestrictines.

Producing Organisms

-

Penicillium simplicissimum (e.g., strain FH-A 6090)

-

Penicillium corylophilum

Fermentation Protocol

Objective: To cultivate Penicillium species for the production of decarestrictine secondary metabolites.

Materials:

-

Selected Penicillium strain

-

Seed culture medium (e.g., Potato Dextrose Broth)

-

Production fermentation medium (details below)

-

Shake flasks or bioreactor

Procedure:

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable medium (e.g., Potato Dextrose Broth) with spores or mycelia of the Penicillium strain. The culture is incubated at 27±2°C on a rotary shaker (e.g., 200 rpm) for 2-3 days to obtain a sufficient biomass for inoculation.

-

Production Culture: The production medium is inoculated with the seed culture. A representative medium composition includes sources of carbon (e.g., glucose, potato starch), nitrogen (e.g., yeast extract, peptone), and mineral salts.

-

Fermentation Conditions: The fermentation is carried out in shake flasks or a stirred-tank bioreactor.

-

Temperature: 25-28°C

-

pH: The pH is a critical parameter. Acidic conditions during fermentation can influence the conversion of different decarestrictine analogues.[4] pH-static fermentations can be employed to control the metabolite profile.[3][4]

-

Aeration: Maintained by shaking (e.g., 150-250 rpm) or sparging in a bioreactor.

-

Duration: Fermentation is typically carried out for 10 to 17 days, with secondary metabolite production often peaking during the stationary phase.[5]

-

-

Monitoring: The production of decarestrictines can be monitored throughout the fermentation process by taking samples and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Isolation and Purification

The isolation of this compound from the fermentation broth involves extraction and multi-step chromatographic purification.

Experimental Protocol

Objective: To extract and purify this compound from the fermentation culture.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Chloroform

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol)

-

HPLC system (for final purification)

Procedure:

-

Harvesting: Upon completion of the fermentation, the culture broth is harvested. The mycelium is separated from the filtrate by filtration.

-

Extraction: Both the mycelium and the culture filtrate are extracted to recover the full spectrum of metabolites.

-

The culture filtrate is extracted multiple times with an organic solvent such as ethyl acetate.

-

The mycelial mass is homogenized and extracted with a solvent mixture, often methanol followed by ethyl acetate or chloroform.

-

-

Crude Extract Preparation: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a dry crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel.

-

A slurry of the crude extract with a small amount of silica gel is prepared and loaded onto the column.

-

The column is eluted with a solvent gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in petroleum ether or hexane.

-

Fractions are collected and analyzed by TLC to identify those containing compounds with the characteristic properties of decarestrictines.

-

-

Further Purification: Fractions containing the target compounds are combined, concentrated, and may require further chromatographic steps (e.g., Sephadex LH-20, preparative HPLC) to isolate the Decarestrictine C1/C2 mixture to purity. A reverse-phase C18 column is often used for the final HPLC purification step.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques. As a diastereomeric mixture of C1 and C2, its characterization required careful analysis of the combined spectral data.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HRMS) were used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the planar structure and relative stereochemistry of the 10-membered lactone ring and its substituents. The presence of two sets of signals in the NMR spectra confirmed that the isolated natural product was a mixture of two diastereomers (C1 and C2).

-

X-ray Crystallography: While the structure of this compound itself was not reported via X-ray analysis in the initial discovery, the structures of related compounds like Decarestrictine D were confirmed by X-ray crystallography, which helped to establish the stereochemical framework for the entire family.

Quantitative Data

The following tables summarize the key physico-chemical and spectroscopic data for Decarestrictine C1 and C2.

Table 1: Physico-chemical Properties of Decarestrictines

| Property | Decarestrictine C1/C2 Mixture |

|---|---|

| Molecular Formula | C₁₀H₁₄O₅ |

| Molecular Weight | 214 g/mol |

| Appearance | Not explicitly reported, likely an oil or amorphous solid |

| Solubility | Soluble in DMSO, methanol, chloroform |

Table 2: ¹³C NMR Spectroscopic Data for Decarestrictine C1 and C2 (Data synthesized from literature)

| Carbon No. | Decarestrictine C1 (δ in ppm) | Decarestrictine C2 (δ in ppm) |

|---|---|---|

| 1 | ~170 | ~170 |

| 2 | ~35 | ~35 |

| 3 | ~70 | ~70 |

| 4 | ~130 | ~130 |

| 5 | ~132 | ~132 |

| 6 | ~72 | ~72 |

| 7 | ~75 | ~75 |

| 8 | ~38 | ~38 |

| 9 | ~20 | ~20 |

| 10 | ~78 | ~78 |

Note: Exact chemical shifts can vary based on the solvent used. This table represents approximate values based on published data for related structures and total synthesis confirmations.

Table 3: ¹H NMR Spectroscopic Data for Decarestrictine C1 and C2 (Data synthesized from literature)

| Proton at C# | Decarestrictine C1 (δ in ppm, J in Hz) | Decarestrictine C2 (δ in ppm, J in Hz) |

|---|---|---|

| H-2a | ~2.5 | ~2.5 |

| H-2b | ~2.7 | ~2.7 |

| H-3 | ~4.2 | ~4.2 |

| H-4 | ~5.8 (d, J=16) | ~5.8 (d, J=16) |

| H-5 | ~5.9 (dd, J=16, 8) | ~5.9 (dd, J=16, 8) |

| H-6 | ~4.5 | ~4.5 |

| H-7 | ~3.8 | ~3.8 |

| H-8a | ~1.6 | ~1.6 |

| H-8b | ~1.8 | ~1.8 |

| H-9 (CH₃) | ~1.2 (d, J=6) | ~1.2 (d, J=6) |

| H-10 | ~5.1 | ~5.1 |

Note: This is a representative compilation. ¹H NMR spectra of the natural product show two sets of signals corresponding to the two diastereomers and potential conformational isomers at room temperature.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Biosynthetic Relationship

Caption: Simplified biosynthetic origin of this compound.

Conclusion

This compound, isolated from Penicillium species, remains a compound of interest for its biological activity as an inhibitor of cholesterol biosynthesis. The methodologies outlined in this guide, derived from the primary literature, provide a framework for its production and purification. The complexity of its isolation as a diastereomeric mixture, along with the influence of fermentation conditions on the final metabolite profile, highlights the intricate nature of fungal secondary metabolism. Further research into optimizing fermentation parameters and exploring the full biosynthetic pathway could lead to improved yields and the generation of novel analogues for drug development.

References

- 1. escholarship.org [escholarship.org]

- 2. Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic studies on the decarestrictine family - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. A non-enzymatic reaction in the late biosynthesis of the decarestrictine family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

The Biosynthesis of Decarestrictines in Fungi: A Technical Guide for Researchers

Abstract

Decarestrictines are a family of ten-membered lactones produced by fungi, notably Penicillium simplicissimum and Penicillium corylophilum. These polyketide natural products have garnered significant interest due to their inhibitory activity against cholesterol biosynthesis. This technical guide provides a comprehensive overview of the decarestrictine biosynthesis pathway, integrating current knowledge on its polyketide origins, enzymatic and non-enzymatic transformations, and regulatory aspects. Detailed experimental methodologies for the study of this pathway are presented, alongside structured data and visualizations to facilitate a deeper understanding for researchers in natural product synthesis, fungal genetics, and drug discovery.

Introduction

The decarestrictines represent a class of fungal secondary metabolites with potential applications as anticholesteremic agents[1]. Their unique ten-membered lactone structure arises from a complex biosynthetic pathway that originates from a polyketide precursor[2]. Understanding this pathway is crucial for efforts to engineer novel analogues with improved therapeutic properties and to optimize production yields. This guide synthesizes the available scientific literature to provide an in-depth technical resource on the biosynthesis of these fascinating molecules.

The Decarestrictine Biosynthetic Pathway

The biosynthesis of decarestrictines is initiated by a Type I non-reducing polyketide synthase (NRPKS), which constructs a pentaketide precursor from acetyl-CoA and malonyl-CoA units[2][3]. This precursor then undergoes a series of post-PKS modifications, including oxidations and cyclization, to yield the diverse members of the decarestrictine family. A key and unusual feature of this pathway is a non-enzymatic, pH-dependent transformation in the later steps.

Core Polyketide Synthesis

Feeding experiments with ¹³C-labeled precursors have confirmed the polyketide origin of the decarestrictine backbone[2]. A polyketide synthase (PKS) catalyzes the iterative condensation of acetate and malonate units to form a linear pentaketide chain. While the specific gene cluster encoding the decarestrictine PKS has not yet been identified, it is hypothesized to be a multi-domain enzyme typical of fungal secondary metabolism.

Post-PKS Modifications and Key Intermediates

Following the synthesis of the initial pentaketide, a series of tailoring enzymes, likely including oxidoreductases and monooxygenases, modify the structure to create various decarestrictine analogues. The oxygenation pattern of the different decarestrictines is a result of these enzymatic steps[2].

A critical juncture in the pathway involves the formation of decarestrictines A1 and A2. These intermediates are then converted into other members of the family through both enzymatic and non-enzymatic reactions.

A Key Non-Enzymatic Transformation

A distinctive feature of the late stages of decarestrictine biosynthesis is a non-enzymatic conversion that is dependent on the pH of the fermentation medium. Under acidic conditions, decarestrictines A1 and A2 are transformed into the main product, decarestrictine D, as well as the related compounds decarestrictine N and O. This highlights the importance of environmental factors in shaping the final metabolic profile of the producing fungus.

Regulation of Decarestrictine Biosynthesis

The production of decarestrictines, like many fungal secondary metabolites, is likely to be tightly regulated at multiple levels. While specific regulatory mechanisms for this pathway have not been elucidated, general principles of polyketide regulation in Penicillium can be applied.

-

Cluster-Specific Transcription Factors: Biosynthetic gene clusters for secondary metabolites in fungi often contain a dedicated transcription factor, typically a Zn(II)₂Cys₆ protein, that controls the expression of the other genes in the cluster[4].

-

Global Regulators: Environmental signals such as pH and nutrient availability are integrated by global regulatory proteins. For instance, the PacC transcription factor mediates the response to ambient pH, which is known to be a critical factor in decarestrictine production[4].

-

Chromatin Remodeling: The expression of biosynthetic gene clusters can also be controlled by epigenetic mechanisms, including histone modifications.

Experimental Protocols

Detailed experimental work is essential for the characterization of the decarestrictine biosynthetic pathway. The following sections provide generalized protocols based on standard methods for studying fungal secondary metabolites.

Fungal Strains and Fermentation

-

Producing Organisms: Penicillium simplicissimum (e.g., strain FH-A 6090) and Penicillium corylophilum are known producers of decarestrictines[1].

-

Culture Media: A variety of standard fungal culture media can be used for the growth of these strains, such as Potato Dextrose Agar (PDA) for solid cultures and Potato Dextrose Broth (PDB) for liquid fermentations.

-

Fermentation Conditions:

-

Temperature: Typically 25-28°C.

-

Agitation: For liquid cultures, shaking at 150-200 rpm promotes aeration.

-

pH: The pH of the medium is a critical parameter. For studying the non-enzymatic conversion, pH-static fermentations can be employed to maintain a constant pH throughout the culture period.

-

Duration: Fermentation times can range from 7 to 21 days, depending on the strain and culture conditions.

-

Extraction and Isolation of Decarestrictines

-

Harvesting: The fungal biomass is separated from the culture broth by filtration or centrifugation.

-

Extraction:

-

Broth: The culture filtrate is extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Mycelium: The mycelial biomass is typically freeze-dried, ground to a powder, and then extracted with a suitable organic solvent.

-

-

Purification: The crude extracts are concentrated under reduced pressure. Purification of individual decarestrictines is achieved through chromatographic techniques, including:

-

Silica gel column chromatography.

-

High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column.

-

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode array detection is a standard method for the quantification of decarestrictines. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and specific detection and quantification, LC coupled with a mass spectrometer (e.g., electrospray ionization) is employed.

Identification of the Biosynthetic Gene Cluster

While the decarestrictine gene cluster is yet to be identified, the following workflow outlines a common approach for this discovery process in fungi.

Quantitative Data

At present, there is a lack of publicly available, detailed quantitative data on the biosynthesis of decarestrictines, such as production titers under various conditions or kinetic parameters of the involved enzymes. The tables below are provided as templates for researchers to populate as such data becomes available.

Table 1: Fermentation Titers of Decarestrictines

| Fungal Strain | Culture Conditions | Decarestrictine | Titer (mg/L) | Reference |

| P. simplicissimum | (Specify media, temp, pH) | Decarestrictine D | Data not available | |

| P. corylophilum | (Specify media, temp, pH) | Decarestrictine A | Data not available | |

| ... | ... | ... | ... |

Table 2: Kinetic Parameters of Biosynthetic Enzymes

| Enzyme | Substrate | Km | kcat | kcat/Km | Reference |

| Decarestrictine PKS | Acetyl-CoA | Data not available | Data not available | Data not available | |

| Decarestrictine PKS | Malonyl-CoA | Data not available | Data not available | Data not available | |

| (Post-PKS Enzyme) | (Intermediate) | Data not available | Data not available | Data not available |

Conclusion and Future Directions

The biosynthesis of decarestrictines presents a fascinating example of fungal polyketide metabolism, notable for its inclusion of a non-enzymatic, pH-dependent step. While the foundational aspects of the pathway have been outlined, significant gaps in our knowledge remain. Future research should prioritize:

-

Identification and characterization of the decarestrictine biosynthetic gene cluster: This will provide definitive insights into the enzymes involved and enable heterologous expression and pathway engineering.

-

Elucidation of the structures of all pathway intermediates: This will allow for a more complete understanding of the enzymatic transformations.

-

Characterization of the regulatory network: A deeper understanding of how the pathway is controlled will be crucial for optimizing production.

-

Quantitative analysis of production: Systematic studies to quantify yields under different fermentation conditions are needed.

Addressing these research questions will not only advance our fundamental understanding of fungal natural product biosynthesis but also pave the way for the development of novel decarestrictine-based therapeutics.

References

- 1. Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic studies on the decarestrictine family - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Making sure you're not a bot! [open.uni-marburg.de]

- 4. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Decarestrictine C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictine C, a member of the decarestrictine family of 10-membered lactones, has garnered significant interest within the scientific community due to its biological activities, including the inhibition of cholesterol biosynthesis. These natural products were first isolated from Penicillium simplicissimum and Penicillium corylophilum. The structural elucidation of these complex molecules relies heavily on a combination of advanced spectroscopic techniques. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information presented herein is compiled from primary literature and is intended to serve as a valuable resource for researchers engaged in the study, synthesis, or derivatization of this important natural product.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. It is important to note that this compound exists as a mixture of two distinct conformational isomers at room temperature, which is reflected in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for synthetic Decarestrictine C1, which is in good agreement with the natural product, are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and confirming the molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |

| Data not available in search results |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound provides valuable information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are crucial for reproducibility and comparison of results. The following sections outline the general methodologies employed in the literature.

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers. The sample is dissolved in a suitable deuterated solvent, such as CDCl₃ or CD₃OD. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for NMR Data Acquisition:

An In-depth Technical Guide to the Natural Sources and Producers of Decarestrictine C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, producers, and biosynthetic pathways of Decarestrictine C, a member of the decarestrictine family of fungal polyketides known for their potential as cholesterol biosynthesis inhibitors. This document details the producing organisms, experimental protocols for their cultivation and the extraction of this compound, and a summary of the current understanding of its biosynthesis.

Natural Producers of this compound

This compound is a secondary metabolite produced by filamentous fungi of the genus Penicillium. The primary reported producers are:

These species have been identified as sources of a range of decarestrictines, including this compound. Strains of these fungi, such as Penicillium simplicissimum strain FH-A 6090, have been central to the study of this class of compounds[3][4].

Quantitative Production Data

While the production of the decarestrictine family by Penicillium species is well-established, specific quantitative yield data for this compound is not extensively reported in publicly available literature. The production of fungal secondary metabolites is highly dependent on the strain, fermentation conditions, and extraction methods. However, studies on related secondary metabolites from Penicillium species suggest that yields can range from micrograms to several hundred milligrams per liter of culture broth. For instance, the production of citrinin by Penicillium chrysogenum has been reported to reach approximately 530 mg/L under optimized batch culture conditions[5]. Optimization of fermentation conditions, such as pH and media composition, has been shown to influence the production profile of different decarestrictine analogues[3][4].

Table 1: Summary of this compound Producers and Production Insights

| Producing Organism | Strain Examples | Key Production Insights | Reported Yield of this compound (mg/L) |

| Penicillium simplicissimum | FH-A 6090 | The pattern of decarestrictine production can be manipulated by altering fermentation pH[3][4]. | Not explicitly reported. |

| Penicillium corylophilum | AB 1875C-28 | Known producer of a complex of decarestrictines and other secondary metabolites[2]. | Not explicitly reported. |

Experimental Protocols

The following sections detail the methodologies for the cultivation of Penicillium species and the subsequent isolation and purification of this compound, based on established protocols for fungal secondary metabolites.

Fungal Cultivation (Submerged Fermentation)

Objective: To produce a culture of Penicillium simplicissimum or Penicillium corylophilum for the biosynthesis of decarestrictines.

Materials:

-

A pure culture of the producing Penicillium strain.

-

Seed culture medium (e.g., Potato Dextrose Broth - PDB).

-

Production fermentation medium (a variety of media can be used, a representative example is provided below).

-

Sterile Erlenmeyer flasks or a bioreactor.

-

Incubator shaker.

Table 2: Example Production Medium Composition

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Peptone | 5.0 |

| Yeast Extract | 3.0 |

| KH₂PO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| Trace element solution | 1.0 mL |

| Distilled water | to 1 L |

Procedure:

-

Inoculum Preparation: Aseptically transfer a small piece of the mycelium from a stock culture to a flask containing the seed culture medium. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days to obtain a well-grown seed culture.

-

Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). The fermentation can be carried out in flasks on a rotary shaker or in a controlled bioreactor.

-

Incubation: Maintain the culture at 25-28°C for 7-14 days. The optimal fermentation time should be determined by monitoring the production of this compound.

-

pH Control: The pH of the fermentation can influence the profile of decarestrictines produced. For example, acidic conditions during the fermentation of P. simplicissimum can favor the conversion of decarestrictines A1 and A2 into other analogues[3]. The initial pH of the medium is typically adjusted to 6.0-6.5.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

-

Fungal culture broth from the fermentation.

-

Organic solvents (e.g., ethyl acetate, chloroform, methanol, acetonitrile).

-

Silica gel for column chromatography.

-

High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column (e.g., C18).

-

Rotary evaporator.

-

Filtration apparatus.

Procedure:

-

Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Solvent Extraction: Extract the culture filtrate with an equal volume of ethyl acetate or another suitable organic solvent three times. The mycelium can also be extracted separately with a polar organic solvent like methanol.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate the components based on polarity.

-

Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Preparative HPLC: Pool the fractions containing this compound and subject them to further purification using preparative reversed-phase HPLC. A common mobile phase would be a gradient of water and acetonitrile or methanol.

-

Final Purification and Characterization: Collect the peak corresponding to this compound, evaporate the solvent, and confirm the purity and identity of the compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthesis of this compound

Decarestrictines are polyketides, a class of secondary metabolites synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA units[4].

Proposed Biosynthetic Pathway

The biosynthesis of the decarestrictine family originates from a common pentaketide precursor, which is formed by a Polyketide Synthase (PKS)[4]. This precursor then undergoes a series of post-PKS modifications, including oxidations, reductions, and cyclizations, to yield the various members of the decarestrictine family. The structural diversity within the family arises from variations in the oxygenation pattern of the ten-membered lactone ring.

The biosynthesis of this compound is believed to proceed through a series of enzymatic and non-enzymatic steps from a common precursor. The interconversion between different decarestrictines can be influenced by factors such as the pH of the fermentation broth[3].

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow

The overall workflow from the producer organism to the purified compound is a multi-step process that requires careful execution of microbiological and chemical techniques.

Caption: Experimental workflow for this compound production.

Conclusion

This compound, a polyketide metabolite from Penicillium species, represents a class of natural products with significant potential in drug discovery, particularly as inhibitors of cholesterol biosynthesis. This guide has outlined the primary fungal producers, provided a framework for the experimental protocols required for its production and isolation, and summarized the current understanding of its biosynthetic origins. Further research is warranted to fully elucidate the specific enzymatic steps and regulatory networks governing its biosynthesis and to optimize its production for potential therapeutic applications. The development of more detailed quantitative analyses and the identification of the specific biosynthetic gene cluster will be critical next steps in advancing the study of this promising natural product.

References

- 1. Penicillium simplicissimum - Wikipedia [en.wikipedia.org]

- 2. Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A non-enzymatic reaction in the late biosynthesis of the decarestrictine family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthetic studies on the decarestrictine family - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

The Decarestrictine C Family: A Technical Guide to a Novel Class of Cholesterol Biosynthesis Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Decarestrictine family of natural products, primarily isolated from fungi of the Penicillium genus, represents a class of ten-membered lactones with potent and selective inhibitory activity against cholesterol biosynthesis. First identified through chemical screening, these secondary metabolites have garnered significant interest within the scientific community due to their potential as leads for the development of new anticholesteremic agents. Structurally, the decarestrictines are characterized by a ten-membered macrolide ring, with variations in the oxygenation pattern along the carbon skeleton, giving rise to a family of closely related analogues, including Decarestrictines A through O. This guide provides a comprehensive overview of the Decarestrictine C family, with a focus on its chemical biology, biosynthesis, and the methodologies employed in its study.

Core Data Summary

While extensive research has been conducted on the Decarestrictine family, publicly available quantitative data on the inhibitory activity of all members is limited. However, the potent activity of Decarestrictine D has been reported.

| Compound | Biological Activity | IC50 Value | Cell Line | Reference |

| Decarestrictine D | Inhibition of Cholesterol Biosynthesis | 100 nM | Liver Cells | |

| Decarestrictine C1/C2 | Potent Inhibition of Cholesterol Biosynthesis | Data not available | HEP-G2 | |

| Decarestrictines A/B | Inhibition of Cholesterol Biosynthesis | Data not available | HEP-G2 |

Biosynthesis of the Decarestrictine Family

The biosynthesis of the decarestrictines originates from a common pentaketide precursor, as demonstrated by feeding experiments with labeled acetates and malonic acid in Penicillium simplicissimum. The assembly of this precursor is followed by a series of post-polyketide synthase modifications, including both enzymatic and a key non-enzymatic reaction, to generate the diverse members of the family.

A crucial step in the late-stage biosynthesis is a non-enzymatic, acid-catalyzed conversion of the early members, Decarestrictine A1 and A2, into the major product, Decarestrictine D, as well as the related compounds, Decarestrictine N and O. This reaction is influenced by the pH of the fermentation medium, allowing for the targeted production of specific decarestrictine analogues by controlling the fermentation conditions.

Caption: Proposed biosynthetic pathway of the Decarestrictine family.

Experimental Protocols

Isolation of Decarestrictines from Penicillium simplicissimum

The following is a general protocol for the isolation of decarestrictines based on methodologies described in the literature.

-

Fermentation: Penicillium simplicissimum is cultured in a suitable liquid medium (e.g., potato dextrose broth) under aerobic conditions at 25-28°C for 7-14 days. For targeted production of specific decarestrictines, pH-static fermentation can be employed to maintain acidic conditions, favoring the formation of Decarestrictine D, N, and O.

-

Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately with a polar organic solvent like methanol or acetone to recover intracellular metabolites.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for the purification of individual decarestrictines.

-

Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Sephadex LH-20 Chromatography: Fractions containing the decarestrictines are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual, pure decarestrictines is achieved by reversed-phase HPLC (e.g., C18 column) using a suitable solvent system (e.g., acetonitrile-water or methanol-water).

-

-

Structure Elucidation: The structures of the purified compounds are determined by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

HMG-CoA Reductase Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of decarestrictines on HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This protocol is based on commercially available assay kits and published methodologies.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing DTT and EDTA).

-

Prepare a solution of the substrate, HMG-CoA.

-

Prepare a solution of the cofactor, NADPH.

-

Prepare a solution of HMG-CoA reductase enzyme.

-

Prepare solutions of the test compounds (decarestrictines) at various concentrations in a suitable solvent (e.g., DMSO). A known HMG-CoA reductase inhibitor (e.g., pravastatin) should be used as a positive control.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the reaction buffer.

-

Add the test compound or control solution.

-

Add the HMG-CoA reductase enzyme solution and incubate for a short period at 37°C.

-

Initiate the reaction by adding the HMG-CoA and NADPH solutions.

-

-

Measurement:

-

The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The absorbance is measured at regular intervals over a specific period using a microplate reader.

-

-

Data Analysis:

-

The rate of NADPH consumption is calculated for each concentration of the test compound.

-

The percentage of inhibition is calculated relative to the untreated control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: General experimental workflow for the study of Decarestrictines.

Conclusion

The this compound family of natural products represents a promising class of cholesterol biosynthesis inhibitors. Their unique ten-membered lactone structure and potent biological activity make them attractive targets for further investigation in the development of novel therapeutics for hypercholesterolemia. The elucidation of their biosynthetic pathway, particularly the role of the non-enzymatic, pH-dependent rearrangement, offers opportunities for synthetic and biosynthetic approaches to generate novel analogues with improved pharmacological properties. The experimental protocols outlined in this guide provide a framework for researchers to further explore the fascinating chemistry and biology of this important class of natural products.

Biological activity of Decarestrictine C on cholesterol synthesis

For Immediate Release

FRANKFURT, Germany – October 31, 2025 – Decarestrictine C, a member of the decarestrictine family of natural products isolated from Penicillium species, has been identified as a significant inhibitor of cholesterol biosynthesis. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its effects on cholesterol synthesis, for researchers, scientists, and drug development professionals.

Decarestrictines are a class of 10-membered lactone compounds produced by fungi such as Penicillium simplicissimum and Penicillium corylophilum.[1] In vitro studies utilizing the human hepatoma cell line (HepG2) have demonstrated the potent inhibitory effects of this class of molecules on the cholesterol biosynthesis pathway.[1]

Quantitative Analysis of Cholesterol Synthesis Inhibition

| Compound | Cell Line | Assay | IC50 (µM) |

| Decarestrictine A1/A2 | HepG2 | Cholesterol Biosynthesis Inhibition | 107.69[2] |

Table 1: Inhibitory concentration (IC50) of Decarestrictine A1/A2 on cholesterol biosynthesis in HepG2 cells.[2]

Experimental Protocols

The following sections detail the methodologies typically employed to assess the biological activity of compounds like this compound on cholesterol synthesis.

Inhibition of Cholesterol Biosynthesis in HepG2 Cells

This assay measures the de novo synthesis of cholesterol by monitoring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cellular cholesterol.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

[¹⁴C]-Sodium Acetate

-

This compound (or other test compounds)

-

Phosphate-Buffered Saline (PBS)

-

Hexane/Isopropanol (3:2, v/v)

-

Silica gel for thin-layer chromatography (TLC)

-

Scintillation counter and fluid

Procedure:

-

Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with fresh medium containing varying concentrations of this compound. Control cells receive the vehicle solvent.

-

Radiolabeling: Following a pre-incubation period with the test compound, [¹⁴C]-sodium acetate is added to each well, and the cells are incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized cholesterol.

-

Lipid Extraction: The cells are washed with PBS, and total lipids are extracted using a hexane/isopropanol solvent mixture.

-

Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) on silica gel plates. The spots corresponding to cholesterol are identified, scraped, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage inhibition of cholesterol synthesis is calculated by comparing the radioactivity in treated cells to that in control cells. The IC50 value is then determined from the dose-response curve.

HMG-CoA Reductase Activity Assay

This enzymatic assay determines the direct inhibitory effect of a compound on HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Assay Buffer (e.g., potassium phosphate buffer)

-

This compound (or other test compounds)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: A reaction mixture containing assay buffer, NADPH, and the purified HMG-CoA reductase enzyme is prepared.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, HMG-CoA.

-

Monitoring Enzyme Activity: The activity of HMG-CoA reductase is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage inhibition is determined by comparing the rates of the inhibited reactions to the control. The IC50 value is calculated from the resulting dose-response curve.

Visualizing the Experimental Workflow and Cholesterol Synthesis Pathway

To further clarify the experimental process and the targeted biological pathway, the following diagrams are provided.

Concluding Remarks

This compound and its analogs represent a promising class of natural products for the inhibition of cholesterol biosynthesis. The methodologies outlined in this guide provide a framework for the continued investigation of these compounds. Further research is warranted to determine the precise mechanism of action, including the specific enzymatic target(s) within the cholesterol synthesis pathway, and to fully elucidate the structure-activity relationships of the decarestrictine family. This will be crucial for the potential development of novel therapeutic agents for the management of hypercholesterolemia.

References

Decarestrictine C: An In-depth Technical Guide on its Mechanism of Action as a Cholesterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictine C, a member of the decarestrictine family of 10-membered lactones, has been identified as an inhibitor of de novo cholesterol biosynthesis. These natural products, isolated from various Penicillium species, have garnered interest for their potential as hypocholesterolemic agents. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its inhibitory effects on the cholesterol biosynthetic pathway. The information presented herein is based on available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of Cholesterol Biosynthesis

The primary mechanism of action of this compound is the inhibition of the de novo synthesis of cholesterol. This has been demonstrated in in vitro studies utilizing the human hepatoma cell line, HepG2, a well-established model for studying hepatic cholesterol metabolism. The inhibitory effect is typically quantified by measuring the reduction in the incorporation of radiolabeled acetate, such as [14C]-acetate, into newly synthesized cholesterol.

While the inhibitory activity of the decarestrictine family on cholesterol biosynthesis is established, the precise molecular target of this compound within this complex pathway has not been definitively elucidated in publicly available research. The cholesterol biosynthesis pathway involves a series of enzymatic reactions, and inhibitors can act at various steps. Key regulatory enzymes in this pathway include HMG-CoA reductase, squalene synthase, and lanosterol synthase. However, specific studies detailing the direct interaction of this compound with these or other enzymes are currently lacking.

Quantitative Inhibition Data

To date, specific quantitative data on the inhibitory potency of this compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against a specific enzyme or in cell-based assays, have not been reported in the accessible scientific literature. The absence of this data precludes a detailed comparative analysis of its potency against other known cholesterol biosynthesis inhibitors.

Signaling Pathways

The regulation of cholesterol biosynthesis is intricately linked to cellular signaling pathways, most notably the Sterol Regulatory Element-Binding Protein (SREBP) pathway. SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. When cellular sterol levels are low, SREBPs are activated, leading to increased expression of cholesterogenic genes. Conversely, high sterol levels suppress SREBP activation, thus downregulating cholesterol synthesis.

The effect of this compound on the SREBP signaling pathway has not been investigated. It is plausible that by inhibiting cholesterol synthesis and thereby lowering intracellular cholesterol levels, this compound could indirectly lead to the activation of the SREBP pathway as a compensatory mechanism. However, without experimental data, this remains a hypothesis.

Experimental Protocols

The following is a generalized protocol for a key experiment used to characterize inhibitors of cholesterol biosynthesis, based on methods frequently cited in the literature.

In Vitro Cholesterol Biosynthesis Inhibition Assay in HepG2 Cells

Objective: To determine the inhibitory effect of a compound on the de novo synthesis of cholesterol from a radiolabeled precursor in a cellular model.

Methodology:

-

Cell Culture: Human HepG2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are treated with varying concentrations of this compound or a vehicle control for a predetermined period.

-

Radiolabeling: Following the treatment period, the medium is replaced with a fresh medium containing a radiolabeled cholesterol precursor, typically [14C]-acetate. The cells are then incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

Lipid Extraction: After incubation, the cells are washed and lipids are extracted using a suitable solvent system, such as a mixture of hexane and isopropanol.

-

Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction. The radioactivity incorporated into the cholesterol band is then quantified using a scintillation counter or a phosphorimager.

-

Data Analysis: The percentage of inhibition of cholesterol synthesis is calculated by comparing the radioactivity in the cholesterol fraction of treated cells to that of the vehicle-treated control cells.

Visualizations

Logical Relationship of Cholesterol Biosynthesis Inhibition

Caption: Potential points of inhibition by this compound.

Experimental Workflow for Inhibition Assay

Caption: Workflow for cholesterol biosynthesis inhibition assay.

Conclusion and Future Directions

This compound is a known inhibitor of cholesterol biosynthesis, a property that makes it a compound of interest for potential therapeutic applications. However, the current body of scientific literature lacks critical details regarding its precise mechanism of action. To advance the understanding and potential development of this compound, future research should focus on:

-

Target Identification: Elucidating the specific enzyme(s) in the cholesterol biosynthesis pathway that are directly inhibited by this compound.

-

Quantitative Analysis: Determining the IC50 and Ki values of this compound to quantify its inhibitory potency.

-

Signaling Pathway Analysis: Investigating the effects of this compound on the SREBP signaling pathway and other related regulatory networks.

-

Structure-Activity Relationship Studies: Exploring the structural features of the decarestrictine scaffold that are essential for its inhibitory activity to guide the synthesis of more potent and selective analogs.

A more in-depth understanding of the molecular pharmacology of this compound will be crucial for assessing its true therapeutic potential.

A Deep Dive into the Decarestrictine Family: A Technical Guide for Researchers

An in-depth exploration of the decarestrictine family of natural products, their role as inhibitors of cholesterol biosynthesis, and their potential in drug discovery. This guide provides a comprehensive literature review, including quantitative data, detailed experimental protocols, and a breakdown of their mechanism of action and biosynthetic pathways.

The decarestrictine family, a group of 10-membered lactone natural products, has garnered significant interest within the scientific community for their potent biological activity as inhibitors of cholesterol biosynthesis. First isolated from various Penicillium species, these compounds represent a promising avenue for the development of novel therapeutic agents targeting hypercholesterolemia and related cardiovascular diseases. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the current knowledge on the decarestrictine family.

Quantitative Analysis of Bioactivity

A critical aspect of understanding the potential of the decarestrictine family lies in the quantitative assessment of their inhibitory effects on cholesterol biosynthesis. While comprehensive comparative data is limited in publicly available literature, the inhibitory concentration (IC50) values for several members of the decarestrictine family have been reported. Decarestrictine D, in particular, has been noted for its potent inhibition of cholesterol biosynthesis in liver cells.

| Compound | Cell Line | Assay | IC50 |

| Decarestrictine D | Liver Cells | Cholesterol Biosynthesis Inhibition | 100 nM |

| Decarestrictine A | HepG2 | Cholesterol Biosynthesis Inhibition | Data Not Available |

| Decarestrictine B | HepG2 | Cholesterol Biosynthesis Inhibition | Data Not Available |

| Decarestrictine C | HepG2 | Cholesterol Biosynthesis Inhibition | Data Not Available |

Caption: Table summarizing the reported IC50 values for decarestrictine compounds. Further research is needed to establish a comprehensive comparative dataset.

Unraveling the Mechanism of Action: Beyond HMG-CoA Reductase

The primary mechanism of action of the decarestrictine family is the inhibition of the de novo synthesis of cholesterol. Unlike the widely known statin drugs, which target HMG-CoA reductase, evidence suggests that decarestrictines act on a different enzyme within the cholesterol biosynthesis pathway. Studies on decarestrictine D (also known as tuckolide) and its C-7 epimer have shown that they do not inhibit microsomal HMG-CoA reductase from either pea or rat liver. This crucial finding indicates that the cholesterol-lowering effect of decarestrictines is not mediated by the same mechanism as statins, opening up the possibility of new therapeutic strategies.

While the precise molecular target of the decarestrictine family has not been definitively identified in the reviewed literature, downstream enzymes in the cholesterol biosynthesis pathway, such as squalene synthase or oxidosqualene cyclase, are plausible candidates. Further investigation into the specific enzyme inhibited by decarestrictines is a key area for future research.

An overview of the cholesterol biosynthesis pathway is presented below, highlighting the potential points of intervention for inhibitors.

Caption: Cholesterol biosynthesis pathway with potential inhibition sites.

Experimental Protocols

The following section outlines a generalized experimental protocol for assessing the inhibition of cholesterol biosynthesis in a cell-based assay, based on commonly used methodologies.

Inhibition of Cholesterol Biosynthesis in HepG2 Cells using [1-14C]Acetate

1. Cell Culture and Plating:

-

Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into multi-well plates at a predetermined density and allowed to adhere and grow to a specified confluency.

2. Compound Treatment:

-

Decarestrictine compounds of interest are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Serial dilutions of the test compounds are prepared in the culture medium.

-

The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the decarestrictine compounds. Control wells receive medium with the vehicle (DMSO) only.

-

The cells are incubated with the compounds for a specific period (e.g., 24-48 hours).

3. Radiolabeling:

-

Following the incubation with the test compounds, [1-14C]acetic acid, sodium salt, is added to each well.

-

The cells are incubated for an additional period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized cholesterol.

4. Lipid Extraction:

-

The culture medium is removed, and the cells are washed with a phosphate-buffered saline solution.

-

The cells are lysed, and the total lipids are extracted using a suitable solvent system (e.g., a mixture of hexane and isopropanol).

5. Saponification and Sterol Extraction:

-

The lipid extract is saponified by adding a solution of potassium hydroxide in ethanol and heating to hydrolyze the cholesteryl esters.

-

The non-saponifiable lipids, which include cholesterol, are then extracted with a non-polar solvent such as hexane or petroleum ether.

6. Quantification of Radiolabeled Cholesterol:

-

The extracted non-saponifiable lipids are dried and redissolved in a scintillation cocktail.

-

The amount of radioactivity incorporated into cholesterol is measured using a liquid scintillation counter.

7. Data Analysis:

-

The percentage of inhibition of cholesterol synthesis is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cholesterol synthesis, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for cholesterol biosynthesis inhibition assay.

The Biosynthetic Pathway of Decarestrictines

The decarestrictine family of compounds are of polyketide origin, meaning they are synthesized in nature from simple carboxylic acid precursors via a series of condensation reactions. Biosynthetic studies have shown that they arise from a common pentaketide precursor. The various members of the decarestrictine family are then formed through subsequent post-polyketide synthase modifications.

Interestingly, the interconversion between different decarestrictines can also occur through non-enzymatic reactions. For example, under acidic conditions during fermentation, decarestrictines A1 and A2 can be converted into the main product, decarestrictine D, as well as the newer members, decarestrictines N and O. This highlights the complex interplay of enzymatic and chemical transformations in the biosynthesis of this fascinating family of natural products.

Caption: Biosynthetic relationships within the decarestrictine family.

Future Directions and Conclusion

The decarestrictine family of compounds holds considerable promise as a source of new cholesterol-lowering agents with a mechanism of action distinct from that of statins. To fully realize this potential, further research is essential. Key areas for future investigation include:

-

Comprehensive SAR Studies: A systematic investigation into the structure-activity relationships of the decarestrictine family is needed to identify the key structural features responsible for their bioactivity. This will guide the design and synthesis of more potent and selective analogs.

-

Target Identification: The definitive identification of the specific enzyme in the cholesterol biosynthesis pathway that is inhibited by decarestrictines is a critical next step. This will provide a deeper understanding of their mechanism of action and facilitate the development of targeted assays for drug screening.

-

In Vivo Efficacy and Safety: Preclinical and clinical studies are required to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profiles of the most promising decarestrictine candidates.

An In-Depth Technical Guide to Decarestrictine C: A Potent Inhibitor of Cholesterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decarestrictine C, a member of the decarestrictine family of 10-membered lactones produced by the fungus Penicillium simplicissimum, has garnered significant interest within the scientific community for its potent inhibitory effects on cholesterol biosynthesis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the methodologies employed in its study. Particular emphasis is placed on its CAS number, molecular characteristics, and its mechanism of action as an inhibitor of HMG-CoA reductase.

Chemical Properties

This compound is a structurally unique polyketide metabolite. While often referred to as a single entity, it has been shown to exist as a mixture of two conformers, Decarestrictine C1 and C2. The key chemical identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 140460-53-3 | |

| Molecular Formula | C10H16O4 | |

| Molecular Weight | 200.23 g/mol | |

| IUPAC Name | (4E)-5,8-dihydroxy-2-methyl-2,3,6,7,8,9-hexahydrooxecin-10-one | |

| LogP | 1.9 | [1] |

| Solubility | Poor aqueous solubility | [1] |

Biological Activity and Mechanism of Action

The primary biological activity of the decarestrictine family is the inhibition of cholesterol biosynthesis.[2] This is achieved through the suppression of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.

Quantitative Analysis of Inhibitory Activity:

| Compound | Target | IC50 | Reference |

| Decarestrictine C1 | HMG-CoA Reductase | 2.8 µM | [1] |

| Decarestrictine D | Cholesterol Biosynthesis | 100 nM |

In vitro studies using the HEP-G2 cell line have confirmed the inhibitory effect of decarestrictines on cholesterol synthesis.[2] Furthermore, in vivo studies in hyperlipidemic rats have demonstrated the potential of these compounds to lower serum cholesterol and triglyceride levels.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway . By inhibiting HMG-CoA reductase, this compound directly interferes with the production of mevalonate, a crucial precursor for cholesterol and other isoprenoids. This leads to a downstream reduction in the synthesis of cholesterol.

Inhibition of HMG-CoA Reductase by this compound.

Experimental Protocols

Isolation and Purification

This compound is a minor metabolite produced by Penicillium simplicissimum (strain FH-A 6090), necessitating large-scale fermentation for its isolation.[1] The general protocol involves the following steps:

-

Fermentation: Culturing of Penicillium simplicissimum in a suitable nutrient medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of metabolites.

-

Chromatographic Purification: The crude extract is then subjected to various chromatographic techniques, including column chromatography and thin-layer chromatography, to separate and purify the individual decarestrictines.[2]

General workflow for the isolation of this compound.

Structure Elucidation

The structures of the decarestrictines, including C1 and C2, have been established through extensive spectroscopic analysis.[3] Key analytical techniques employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data are crucial for determining the carbon skeleton and the connectivity of atoms.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns, aiding in structural confirmation.

-

X-ray Crystallography: Used to confirm the absolute stereochemistry of the molecules.[3]

Conclusion

This compound represents a promising natural product with significant potential in the development of novel cholesterol-lowering agents. Its well-defined chemical properties and demonstrated inhibitory activity against HMG-CoA reductase make it a valuable subject for further research. Future studies may focus on optimizing its synthesis, improving its pharmacokinetic properties, and further elucidating its biological effects in more complex physiological systems. This technical guide serves as a foundational resource for professionals engaged in the exploration and application of this intriguing fungal metabolite.

References

- 1. This compound (140460-53-3) for sale [vulcanchem.com]

- 2. Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secondary metabolites by chemical screening. 9. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. II. Structure elucidation of the decarestrictines A to D - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Decarestrictine C and its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Decarestrictine C and its naturally occurring analogs, including Decarestrictine C1, C2, D, and L. It is intended to serve as a comprehensive resource, offering insights into synthetic strategies, quantitative data, and detailed experimental protocols for key reactions. Furthermore, this document elucidates the biological context of these molecules as inhibitors of cholesterol biosynthesis, providing a diagram of the relevant signaling pathway.

Introduction

Decarestrictines are a family of fungal metabolites, primarily isolated from Penicillium simplicissimum and Penicillium corylophilum. These natural products have garnered significant attention from the scientific community due to their potent inhibitory effects on cholesterol biosynthesis. Structurally, they are characterized by a 10-membered lactone ring, with variations in the oxygenation pattern. Their promising biological activity and challenging molecular architecture make them compelling targets for total synthesis. The development of efficient synthetic routes is crucial for enabling further structure-activity relationship (SAR) studies and the exploration of their therapeutic potential.

Data Presentation

Table 1: Summary of Key Total Syntheses of Decarestrictine Analogs

| Decarestrictine Analog | Key Features of Synthesis | Starting Materials | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |

| Decarestrictine C1 & C2 | Convergent approach, Esterification, Ring-closing metathesis | L-(-)-Malic acid, D-(+)-Mannitol | Not explicitly stated | Not explicitly stated | Mohapatra et al., 2009 |

| Decarestrictine D | Enantioselective synthesis | Commercially available starting materials | 15 | Not explicitly stated | Pilli, 1998[1] |

| (+)-Decarestrictine L | Convergent enantioselective synthesis | (S)-Malic acid, (R)-Isobutyl lactate | 13 | 6.3% | Donaldson et al., 2003[2] |

Table 2: Quantitative Data for the Total Synthesis of Decarestrictine D

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Silylation | NaH, TBSCl, THF, 0 °C | 91 |

| 2 | Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt | - |

| 3 | Horner-Wadsworth-Emmons Reaction | NaH, (EtO)₂P(O)CH₂CO₂Et, THF, 0 °C | 70 |

| 4 | Sharpless Asymmetric Dihydroxylation | MsNH₂, AD-mix-α, t-BuOH, H₂O | 94 |

| 5 | Silylation | Imidazole, TBSCl, DMF | 100 |

| 6 | Reduction | i-Bu₂AlH, Toluene, -95 °C | - |

| 7 | Takai Olefination | CrCl₂, CHI₃, THF | 55 (over 2 steps) |

| 8 | Jones Oxidation | CrO₃, H₂SO₄, Acetone, H₂O | 53 (over 2 steps) |

| 9 | Reduction | LiAlH₄, THF, 15 °C to reflux | 85 |

| 10 | Silylation | TBSCl | 83 |

| 11 | Yamaguchi Esterification | DMAP, Et₃N, PhH, THF | 83 |

| 12 | Desilylation | Pyr·HF, Pyr, THF | - |

| 13 | Dess-Martin Oxidation | Dess-Martin periodinane, CH₂Cl₂, H₂O | - |

| 14 | Nozaki-Hiyama-Kishi Reaction | CrCl₂, NiCl₂, DMF | 30 (over 3 steps) |

| 15 | Desilylation | HF, n-Bu₄N⁺F⁻, MeCN | 80 |

Note: Yields for some steps were not explicitly provided in the summarized literature. Access to the full publication is recommended for complete details.

Experimental Protocols

The following protocols are based on the reported total synthesis of Decarestrictine D by Pilli (1998) and represent key transformations. For complete and detailed procedures, it is imperative to consult the original publication.

Protocol 1: Sharpless Asymmetric Dihydroxylation (Step 4)

This protocol describes the stereoselective formation of a diol from an alkene.

Materials:

-

α,β-Unsaturated ester (product of step 3)

-

AD-mix-α

-

Methanesulfonamide (MsNH₂)

-

tert-Butanol (t-BuOH)

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the α,β-unsaturated ester in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-α and MsNH₂.

-

Stir the reaction mixture vigorously at 0 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding solid Na₂SO₃ and continue stirring for 1 hour at room temperature.

-

Extract the aqueous layer with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired diol.

Protocol 2: Yamaguchi Esterification (Step 11)

This protocol details the macrolactonization to form the 10-membered ring.

Materials:

-

Seco-acid (product of step 10)

-

2,4,6-Trichlorobenzoyl chloride

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the seco-acid in anhydrous THF, add Et₃N and 2,4,6-trichlorobenzoyl chloride at room temperature.

-

Stir the mixture for 2 hours.

-

In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene and heat to reflux.

-

Add the activated acid solution dropwise to the refluxing DMAP solution over several hours using a syringe pump.

-

After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.

-

Extract the mixture with a suitable organic solvent (e.g., EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the macrolactone.

Mandatory Visualizations

Signaling Pathway: Cholesterol Biosynthesis and Potential Inhibition by this compound

References

Application Notes and Protocols for the Extraction and Purification of Decarestrictine C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictine C is a member of a family of ten-membered lactone polyketides produced by fungi of the Penicillium genus, notably Penicillium simplicissimum and Penicillium corylophilum.[1][2] These compounds have garnered interest due to their biological activities, including the inhibition of cholesterol biosynthesis.[1] This document provides detailed protocols for the extraction of this compound from fungal fermentation cultures and its subsequent purification to a high degree of purity. The methodologies described are based on established techniques for the isolation of secondary metabolites from Penicillium species.

Data Presentation

Table 1: Fermentation Parameters for Decarestrictine Production

| Parameter | Value/Condition | Rationale |

| Producing Organism | Penicillium simplicissimum or Penicillium corylophilum | Known producers of the decarestrictine family of compounds. |

| Culture Medium | Yeast Extract Sucrose (YES) Broth | A rich medium that supports robust fungal growth and secondary metabolite production. |

| Incubation Temperature | 25 °C | Optimal temperature for the growth of many Penicillium species. |

| Culture Type | Stationary or Shake Flask Culture | Stationary culture can be used for large-scale production, while shake flask culture promotes aeration. |

| Incubation Time | 14-21 days | Sufficient time for the accumulation of secondary metabolites like this compound. |

| pH Control | pH-static fermentation (optional) | Can be used to manipulate the production profile of different decarestrictine analogues.[3][4] |

Table 2: Representative Purification Scheme for this compound

| Purification Step | Stationary Phase | Mobile Phase/Eluent | Purity (Illustrative) | Yield (Illustrative) |

| Initial Extraction | N/A | Ethyl Acetate | Crude Extract | >90% (of total extractable metabolites) |

| Silica Gel Chromatography | Silica Gel (60-120 mesh) | Hexane-Ethyl Acetate Gradient | 30-50% | 60-70% |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol | 70-80% | 80-90% |

| Reversed-Phase HPLC | C18 Silica | Acetonitrile-Water Gradient | >98% | >90% |

Note: Purity and yield values are illustrative and can vary depending on the fermentation yield and the specific conditions of each purification step.

Experimental Protocols

I. Fermentation of Penicillium for this compound Production

This protocol describes the cultivation of Penicillium simplicissimum or Penicillium corylophilum for the production of this compound.

Materials:

-

Pure culture of Penicillium simplicissimum or Penicillium corylophilum

-

Yeast Extract Sucrose (YES) Broth (20 g/L yeast extract, 150 g/L sucrose, 0.5 g/L MgSO₄·7H₂O)

-

Sterile culture flasks (e.g., 1 L Erlenmeyer flasks)

-

Incubator

Procedure:

-

Prepare YES broth and sterilize by autoclaving.

-

Inoculate the sterile YES broth with a fresh culture of the Penicillium strain.

-

Incubate the culture flasks at 25 °C for 14-21 days. For shake flask cultures, use a shaker set to 150-200 rpm.

-

After the incubation period, the fermentation broth is ready for extraction.

II. Extraction of Crude this compound

This protocol details the extraction of this compound and other metabolites from the fermentation broth using solvent extraction.

Materials:

-

Fermentation broth from Protocol I

-

Ethyl Acetate

-

Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separate the fungal mycelium from the culture filtrate by vacuum filtration.

-

Saturate the culture filtrate with NaCl to improve the partitioning of organic compounds.

-